Home > Products > Screening Compounds P91290 > 3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride
3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride - 2176202-20-1

3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride

Catalog Number: EVT-2961862
CAS Number: 2176202-20-1
Molecular Formula: C13H15Cl2N5
Molecular Weight: 312.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound represents a salt form of a molecule exhibiting antiallergic activity []. The salt aims to improve the physicochemical stability of the parent compound [].

1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (13a)

  • Compound Description: This compound is a potent cAMP PDE III inhibitor derived from the modification of milrinone []. It exhibits activity in the nanomolar range in vitro [].

5-methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one (51)

  • Compound Description: Similar to compound 13a, this molecule is another potent cAMP PDE III inhibitor with nanomolar activity in vitro []. It was developed as part of the same study aiming to improve upon the activity of milrinone [].

7-methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one (22)

  • Compound Description: This compound is a potent cAMP PDE III inhibitor, demonstrating nanomolar potency in vitro []. It was developed alongside compounds 13a and 51 as part of an effort to enhance the activity of milrinone [].

2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H- imidazo(4,5-b)pyridines (3)

  • Compound Description: This compound class is synthesized from the reaction of 1-((4-(1H-imidazo(4, 5-b)pyridin-2-yl)phenylthio)acetohydrazide with ethylacetoacetate and ammoniumthiocyanate [].
  • Compound Description: This compound is a potent and selective adenosine A1/A2 receptor agonist, demonstrating cardioprotective effects [, , ].

4-(3H-imidazo(4,5-b)pyridin-2-yl)-2-methoxyphenol (1f)

  • Compound Description: This compound is a potential inhibitor of Lumazine synthase in M. tuberculosis []. It shows a good fit in the active pocket of the target protein in docking studies [].

4-(2-methyl-2,3-dihydro-1H-imidazo(4,5-b)pyridin-2-yl)benzene-1,2,3-triol (2b)

  • Compound Description: This compound is another potential inhibitor of Lumazine synthase in M. tuberculosis []. Docking studies indicate a favorable fit within the enzyme's active site [].

1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

  • Compound Description: This compound is a known bioactive compound [, , , ]. It is synthesized through the cyclization of nitropyridine carbamates [, , , ].

[11C]RO6924963 (2-(4-[11C]methoxyphenyl)imidazo[1,2-a]pyridin-7-amine 7)

  • Compound Description: This compound is a novel PET tracer that exhibits a high affinity for tau neurofibrillary tangles []. It shows excellent selectivity against Aβ plaques and suitable pharmacokinetic properties in preclinical studies [].

[11C]RO6931643 (N-[11C]methyl-2-(3-methylphenyl)imidazo[1,2-a]pyrimidin-7-amine 8)

  • Compound Description: This compound is another novel PET tracer identified in the same study as compound [11C]RO6924963 []. It demonstrates high affinity for tau neurofibrillary tangles, selectivity against Aβ plaques, and favorable pharmacokinetic properties [].

[18F]RO6958948 ([18F]2-(6-fluoropyridin-3-yl)pyrrolo[2,3-b:4,5-c']dipyridine 9)

  • Compound Description: This compound, identified alongside compounds [11C]RO6924963 and [11C]RO6931643, is a novel PET tracer with high affinity for tau neurofibrillary tangles []. It exhibits selectivity against Aβ plaques and possesses suitable pharmacokinetic properties [].
  • Compound Description: This compound is investigated for its potential use in treating cell proliferative diseases like cancer and Proteus syndrome [].

N-[[4'[(2-ethyl-5,7-dimethyl-3H-imidazo [4,5-b]pyridin-3-yl)methyl][1,1'-biphenyl]-2-yl]sulfonyl]-benzamide ([11C]MK-996)

  • Compound Description: This compound is a potent and selective ligand for the AT1 receptor []. It has been radiolabeled with carbon-11 for use in PET imaging studies [].

15. 5-Methyl-Sulmazol* Compound Description: This compound is a 5-methyl analog of Sulmazol, a known phosphodiesterase III inhibitor [].* Relevance: While structurally different from 3-Methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride, 5-Methyl-Sulmazol shares a similar pharmacological profile with Sulmazol, highlighting the potential for exploring the target compound for related biological activities.

16. 5-Phenyl-Sulmazol* Compound Description: This compound is a 5-phenyl analog of Sulmazol, a known phosphodiesterase III inhibitor []. * Relevance: Although structurally distinct from 3-Methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride, 5-Phenyl-Sulmazol exhibits a similar pharmacological profile to Sulmazol, suggesting the possibility of exploring the target compound for comparable biological effects.

N‐((4′‐((5,7‐Dimethyl‐2‐ethyl‐3H‐imidazo[4,5‐b]pyridin‐3‐yl)methyl) (1,1′‐biphenyl)‐2‐yl) sulfonylbenzamide (MK-996)

  • Compound Description: This compound is a potent and selective angiotensin II (AII) receptor antagonist [].

Properties

CAS Number

2176202-20-1

Product Name

3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride

IUPAC Name

3-methyl-N-(pyridin-4-ylmethyl)imidazo[4,5-b]pyridin-2-amine;dihydrochloride

Molecular Formula

C13H15Cl2N5

Molecular Weight

312.2

InChI

InChI=1S/C13H13N5.2ClH/c1-18-12-11(3-2-6-15-12)17-13(18)16-9-10-4-7-14-8-5-10;;/h2-8H,9H2,1H3,(H,16,17);2*1H

InChI Key

UJTUKWSGTSJRTJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC=N2)N=C1NCC3=CC=NC=C3.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.